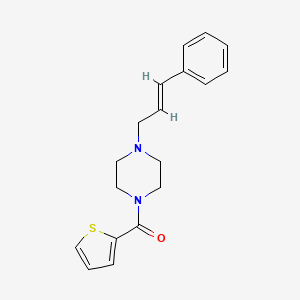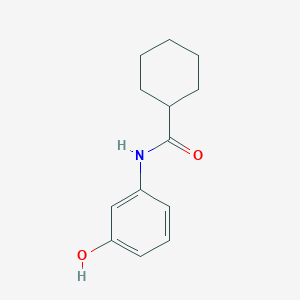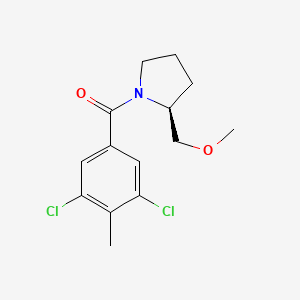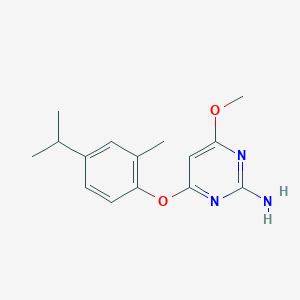
2-cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide and similar compounds involves condensation reactions under specific conditions. For example, the synthesis of related compounds typically utilizes condensation of equimolar equivalents of an aldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions for a precise duration, achieving high yields (Kariuki et al., 2022). This method suggests a potential pathway for synthesizing 2-cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide by adapting the starting materials to include 1-ethyl-1H-indole-3-carbaldehyde and 2-cyanoacetamide.
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and crystallographic studies, is essential for understanding the compound's configuration and electronic properties. Similar compounds have been characterized using NMR spectroscopy and single-crystal X-ray diffraction, providing insights into their three-dimensional arrangements and confirming the molecular structures (Kariuki et al., 2022).
Chemical Reactions and Properties
2-Cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide may undergo various chemical reactions, including ene-reduction and interactions with nucleophiles, depending on the functional groups present in the compound. The ene-reduction of similar cyanoacrylamide compounds has been performed using marine and terrestrial fungi, showcasing the potential for biocatalytic applications (Jimenez et al., 2019).
Physical Properties Analysis
The physical properties of 2-cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide, including its solubility, melting point, and crystalline structure, can be inferred from similar compounds. These properties are crucial for determining the compound's suitability for specific applications and for formulating it in various mediums.
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability, and interactions with other molecules, are central to its utility in chemical synthesis and potential applications in materials science. Investigations into similar compounds' reactivity, electrophilicity, and intra/intermolecular interactions provide valuable insights into how 2-cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide might behave in complex chemical environments (Singh et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(1-ethylindol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-2-17-9-11(7-10(8-15)14(16)18)12-5-3-4-6-13(12)17/h3-7,9H,2H2,1H3,(H2,16,18)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHIJRAGFACLHY-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-cyano-3-(1-ethyl-1H-indol-3-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5619415.png)

![N-[4-(benzyloxy)phenyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5619440.png)
![4-(hydroxymethyl)-3-[2-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one](/img/structure/B5619452.png)
![[(2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B5619458.png)

![1-[1-(2-fluorophenyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5619470.png)
amino]methyl}-1-(3,6-dimethyl-2-pyrazinyl)-3-pyrrolidinyl]methanol](/img/structure/B5619475.png)

![4-[(2-{1-[2-(allyloxy)benzoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5619504.png)
![7-{[3-(2-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5619508.png)

![5-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5619517.png)